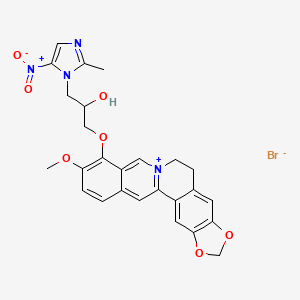
Antibacterial agent 68
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antibacterial agent 68 is a novel compound that has garnered significant attention in the scientific community due to its potent antibacterial properties. This compound is particularly effective against a broad spectrum of bacterial pathogens, making it a promising candidate for the development of new antibacterial therapies. The increasing prevalence of antibiotic-resistant bacteria has necessitated the search for new and effective antibacterial agents, and this compound represents a significant advancement in this field.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 68 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the preparation of a core structure, which is then modified through a series of substitution and addition reactions to introduce functional groups that enhance its antibacterial activity. Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods: Industrial production of this compound is achieved through large-scale chemical synthesis, which involves optimizing reaction conditions to maximize yield and purity. This process often includes the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product from reaction by-products and impurities.
化学反应分析
Types of Reactions: Antibacterial agent 68 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
科学研究应用
Antibacterial agent 68 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell structures and functions, providing insights into bacterial physiology and pathogenesis.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antibacterial coatings and materials for medical devices and surfaces to prevent bacterial contamination and infection.
作用机制
The mechanism of action of antibacterial agent 68 involves the inhibition of key bacterial enzymes and pathways essential for bacterial survival and replication. This compound targets bacterial cell wall synthesis, protein synthesis, and DNA replication, leading to the disruption of bacterial cell functions and ultimately causing cell death. The molecular targets include enzymes such as DNA gyrase, RNA polymerase, and peptidoglycan synthase, which are critical for bacterial growth and proliferation.
相似化合物的比较
Antibacterial agent 68 is unique in its broad-spectrum activity and effectiveness against antibiotic-resistant bacteria. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is less effective against resistant strains.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.
Ciprofloxacin: Targets DNA gyrase but is associated with resistance development.
In comparison, this compound offers a more comprehensive approach to combating bacterial infections, making it a valuable addition to the arsenal of antibacterial agents.
属性
分子式 |
C26H25BrN4O7 |
|---|---|
分子量 |
585.4 g/mol |
IUPAC 名称 |
1-[(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl)oxy]-3-(2-methyl-5-nitroimidazol-1-yl)propan-2-ol;bromide |
InChI |
InChI=1S/C26H25N4O7.BrH/c1-15-27-10-25(30(32)33)29(15)11-18(31)13-35-26-20-12-28-6-5-17-8-23-24(37-14-36-23)9-19(17)21(28)7-16(20)3-4-22(26)34-2;/h3-4,7-10,12,18,31H,5-6,11,13-14H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
OMOWTJSAKZVNAR-UHFFFAOYSA-M |
规范 SMILES |
CC1=NC=C(N1CC(COC2=C(C=CC3=CC4=[N+](CCC5=CC6=C(C=C54)OCO6)C=C32)OC)O)[N+](=O)[O-].[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-1-(4-cyanopyridin-2-yl)-N-[(1S)-1-[(3,3-difluorocyclobutyl)carbamoyl]-2,3-dihydroinden-1-yl]-N-(3,5-difluorophenyl)-5-oxopyrrolidine-2-carboxamide](/img/structure/B12428643.png)
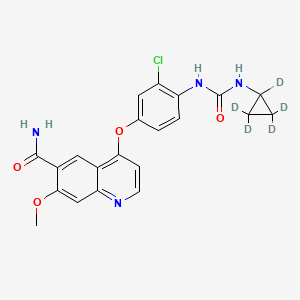

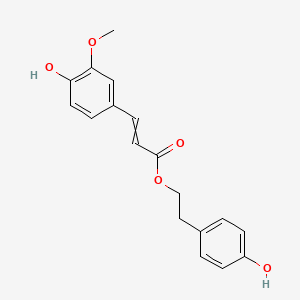
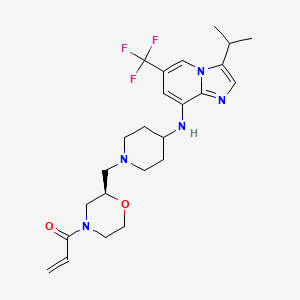
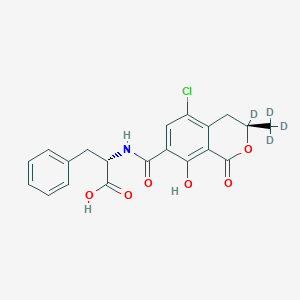
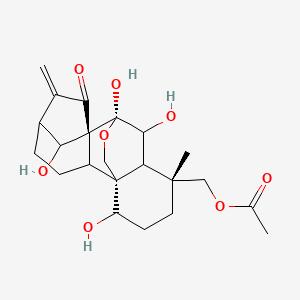
![2-[[4-(trifluoromethyl)phenyl]methyl]-[1,2]thiazolo[5,4-b]pyridin-3-one](/img/structure/B12428667.png)
![4-[4-(3-Nitrophenyl)sulfonylpiperazin-1-yl]-4-oxobut-2-enoic acid](/img/structure/B12428675.png)
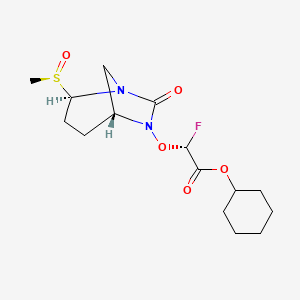

![3,4,5,7-tetradeuterio-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12428683.png)


